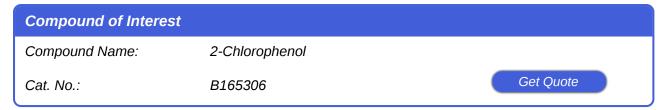


Spectroscopic Analysis of 2-Chlorophenol: A Technical Guide

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This guide provides a comprehensive overview of the spectroscopic data for **2-chlorophenol**, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and molecular behavior are included to support researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following sections summarize the key spectroscopic data for **2-chlorophenol** in a structured tabular format for ease of reference and comparison.

Table 1: Key IR Absorption Bands for 2-Chlorophenol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3550	Strong, Broad	O-H Stretch
~3060	Medium	Aromatic C-H Stretch
~1590, ~1480, ~1450	Strong	Aromatic C=C Bending
~1280	Strong	C-O Stretch
~1220	Strong	In-plane O-H Bend
~750	Strong	C-Cl Stretch



Data compiled from the NIST Chemistry WebBook.[1][2]

The ¹H and ¹³C NMR data were obtained in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.

Table 2: ¹H NMR Spectroscopic Data for **2-Chlorophenol**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35	Doublet of Doublets	1H	H-6
~7.20	Doublet of Doublets	1H	H-3
~7.10	Triplet of Doublets	1H	H-4
~6.90	Triplet of Doublets	1H	H-5
~5.60	Singlet	1H	О-Н

Data sourced from ChemicalBook and SpectraBase.[3][4][5]

Table 3: 13C NMR Spectroscopic Data for 2-Chlorophenol

Chemical Shift (δ, ppm)	Assignment
~152.0	C-1 (C-OH)
~129.5	C-6
~128.0	C-4
~122.0	C-2 (C-CI)
~121.0	C-5
~116.0	C-3

Data sourced from ChemicalBook and SpectraBase.[6][7]



The mass spectrum of **2-chlorophenol** is characterized by its molecular ion peak and a distinct isotopic pattern due to the presence of chlorine.

Table 4: Major Mass Fragments for 2-Chlorophenol

m/z	Relative Intensity (%)	Assignment
130	33	[M+2] ⁺ (³⁷ Cl isotope)
128	100	[M]+ (35Cl isotope)
94	15	[M - CI + H] ⁺ (Phenol)
93	30	[M - CI]+
64	75	[C₅H₄] ⁺

Data compiled from the NIST Chemistry WebBook and MassBank.[8][9][10]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

For the analysis of a liquid sample such as **2-chlorophenol**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[11][12] A drop of the neat liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.[13] The assembled plates are then placed in the spectrometer's sample holder for analysis.[14] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.[15] A background spectrum is typically run prior to the sample analysis to subtract any atmospheric or instrumental interferences.

A sample for NMR analysis is prepared by dissolving 5-10 mg of **2-chlorophenol** in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[16] A small amount of an internal standard, like tetramethylsilane (TMS), is added for chemical shift referencing. The solution is then filtered into an NMR tube to a height of about 4-5 cm.[17] The tube is placed in the NMR spectrometer, and the data is acquired after tuning and shimming the instrument.





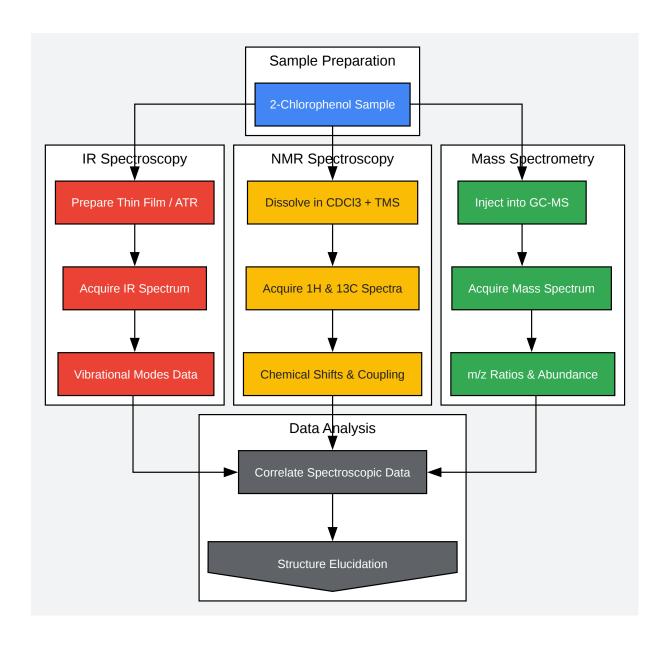


For a volatile compound like **2-chlorophenol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[18][19] The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.[20][21] The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected to produce a mass spectrum.

Visualizations

The following diagrams illustrate key workflows and molecular processes related to the spectroscopic analysis of **2-chlorophenol**.

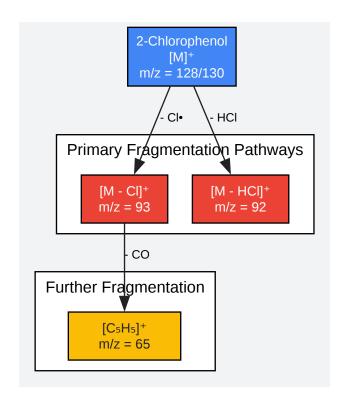




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Caption: Workflow for the spectroscopic analysis of **2-Chlorophenol**.





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Caption: Key fragmentation pathways of **2-Chlorophenol** in Mass Spectrometry.

Caption: Simplified NMR correlations for the aromatic region of **2-Chlorophenol**.

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